The synthesis of 7-Hydroxy-4-oxo-N-propyl-4H-1-benzopyran-2-carboxamide typically involves several key steps:
This synthetic route highlights the compound's accessibility and versatility in organic chemistry.
The molecular structure of 7-Hydroxy-4-oxo-N-propyl-4H-1-benzopyran-2-carboxamide can be represented as follows:
CCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)OThe structure features a fused benzopyran ring system with hydroxyl and carbonyl groups that play critical roles in its reactivity and biological activity.
7-Hydroxy-4-oxo-N-propyl-4H-1-benzopyran-2-carboxamide can participate in various chemical reactions, including:
These reactions underline the compound's versatility for further chemical modifications.
The mechanism of action for 7-Hydroxy-4-oxo-N-propyl-4H-1-benzopyran-2-carboxamide primarily involves its antioxidant properties. The compound is capable of scavenging free radicals and inhibiting lipid peroxidation, thereby protecting cells from oxidative damage. It interacts with enzymes involved in oxidative stress pathways, including superoxide dismutase and catalase .
Research suggests that this compound may also exhibit neuroprotective effects, making it a candidate for further studies in treating neurodegenerative diseases.
The physical properties of 7-Hydroxy-4-oxo-N-propyl-4H-1-benzopyran-2-carboxamide include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.25 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents |
Chemical properties include stability under ambient conditions but may vary based on pH and temperature .
7-Hydroxy-4-oxo-N-propyl-4H-1-benzopyran-2-carboxamide has potential applications across various fields:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: